

Chemical Structure & Basic Properties

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Compound Focus: Dihydrocompactin

CAS No.: 78366-44-6

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The core difference between these compounds lies in their chemical structures, which directly influences their biological activity and physical properties.

Property	Compactin (Mevinolin/ML-236B)	Dihydrocompactin
Chemical Formula	Information not explicitly available in search results	Information not explicitly available in search results
Core Structure	Hexahydronaphthalene ring with a conjugated diene system (double bonds between C1-C2 and C3-C4, and another between C4a-C5) [1] [2]	Hexahydronaphthalene ring where the C4a-C5 double bond is saturated (hydrogenated), making it a 4a,5-dihydro derivative [2]
Key Feature	The conjugated diene is crucial for high-affinity binding to HMG-CoA reductase [3]	Saturation of the C4a-C5 bond disrupts the conjugated system, reducing binding affinity [3]
UV Absorption	Strong absorption at ~238 nm due to the conjugated diene [2]	No significant absorption at 238 nm due to the loss of conjugation, a key identifier in analysis [2]

Biological and Pharmacological Activity

The structural difference leads to a significant gap in their potency as cholesterol-lowering agents.

Activity	Compactin	Dihydrocompactin
HMG-CoA Reductase Inhibition	Potent, competitive inhibitor [4]	Greatly reduced potency [3]
Inhibitory Potency (IC ₅₀)	Varies by cell type; among the most effective compounds in its class [3]	Consistently the least effective among tested compounds (Compactin, mevinolin, ML-236A, monacolin X, monacolin L) [3]
Cell-type Specificity	Effective at very low concentrations (IC ₅₀ 1.0-30 pg/mL) in sensitive human endothelial and epithelial cells [3]	Shows the same trend of tissue selectivity but is much less potent across all tested human cell types [3]
Lactone vs. Acid Form	Lactone and acid forms are equally active in inhibiting cholesterol synthesis [3]	Lactone and acid forms are equally active, though at a much lower overall potency [3]

Production and Analytical Detection

Both compounds are primarily of fungal origin, but their analysis requires different techniques due to their distinct UV profiles.

Aspect	Compactin	Dihydrocompactin
Production Source	Produced by various fungi, including <i>Penicillium citrinum</i> and <i>P. solitum</i> [5] [4]	A natural byproduct or impurity during the fermentative production of statins like compactin [2]
Standard Pharmacopoeia Analysis (HPLC-UV)	Easily detected and quantified by HPLC with UV detection at 238 nm [2]	Cannot be detected by standard HPLC-UV methods at 238 nm due to lack of absorption [2]

| **Recommended Analytical Methods** | Standard HPLC-UV is sufficient [2] | Requires more advanced techniques: • **LC-MS (Liquid Chromatography-Mass Spectrometry)** • **NMR (Nuclear Magnetic**

Resonance) [2] | | **Presence in Formulations** | The active, desired compound | A common impurity in fermentation products; can be found in commercial pravastatin formulations but is removed from high-quality Active Pharmaceutical Ingredients (APIs) through recrystallization [2] |

Experimental Protocols for Key Analyses

For researchers needing to work with or detect these compounds, here are the key methodological details.

1. Cell-based Assay for Cholesterol Synthesis Inhibition This protocol is adapted from studies comparing the effect of statins across different human cell types [3].

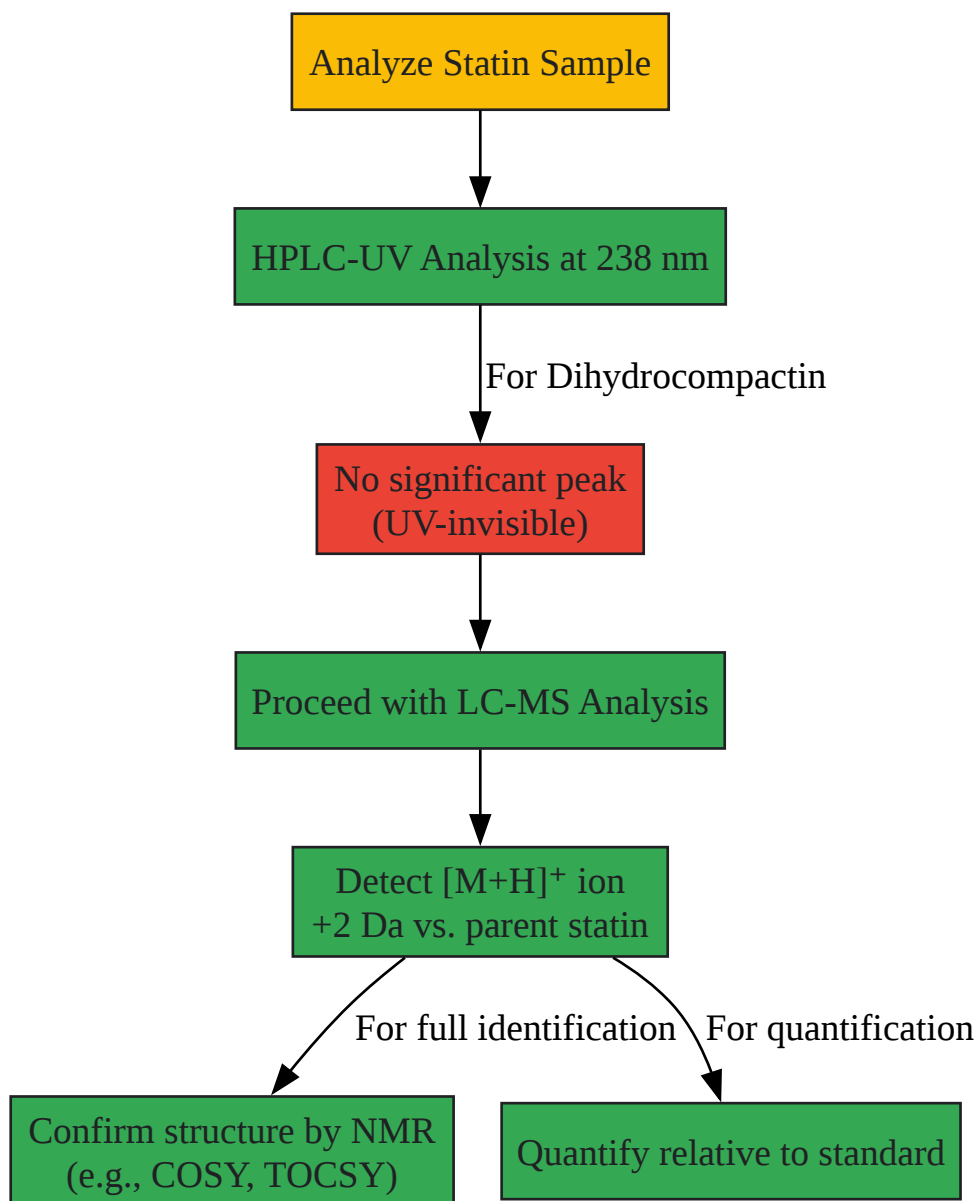
- **Cell Cultures:** Use relevant human cell types, such as Human Umbilical Vein Endothelial Cells (HUVECs), human small intestine epithelial cells, hepatoma cell line (HEP G2), and normal skin fibroblasts.
- **Treatment:** Prepare both lactone and acid forms of Compactin and **Dihydrocompactin**. The acid form can be obtained by hydrolysis of the lactone. Treat cells with a range of concentrations (e.g., from pg/mL to ng/mL) for a defined period.
- **Measurement:** Assess the incorporation of a radioactive precursor (e.g., [^{14}C]-acetate) into cholesterol to determine the rate of *de novo* cholesterol synthesis. The IC_{50} value (concentration for 50% inhibition) is then calculated for each compound and cell type.

2. LC-MS Method for Detecting Dihydrocompactin Impurity This method is crucial for quality control, as **dihydrocompactin** is not detectable by standard UV-based pharmacopeia methods [2].

- **Equipment:** UPLC or HPLC system coupled with a Mass Spectrometer (e.g., Single Quadrupole or LTQ Orbitrap).
- **Chromatography:** Use a reversed-phase C18 column. A typical mobile phase is a gradient of water and acetonitrile, both modified with 0.1% formic acid.
- **Mass Spectrometry:**
 - **Ionization:** Electrospray Ionization (ESI) in positive mode.
 - **Detection:** Monitor for the protonated molecular ion $[\text{M}+\text{H}]^+$. For **Dihydrocompactin**, this will be 2 Da higher than Compactin.
 - **Fragmentation:** Confirm identity using characteristic fragmentation patterns, such as the loss of an α -methylbutyrate group (-102 Da) from the ester side chain and a loss of acetate (-60 Da) from the lactone ring [2].

Analytical Workflow for Dihydrocompactin

The following diagram illustrates the decision process for identifying and quantifying **dihydrocompactin**, highlighting why standard methods fail and advanced techniques are required.



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Key Conclusions for Researchers

- **Potency is Drastically Reduced:** The saturation of the C4a-C5 double bond in **dihydrocompactin** significantly diminishes its ability to inhibit HMG-CoA reductase, making it markedly less potent than compactin [3].

- **Analysis Requires MS/NMR:** Standard quality control HPLC-UV methods are blind to **dihydrocompactin**. Its detection as a process impurity requires mass spectrometry or NMR [2].
- **A Naturally Occurring Byproduct: Dihydrocompactin** is not a synthetic analog but a natural byproduct of fungal fermentation, necessitating careful purification to ensure the quality and efficacy of the final statin product [2].

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